molecular formula C16H16N2O4S B1390108 N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate CAS No. 1185301-76-1

N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate

Cat. No.: B1390108
CAS No.: 1185301-76-1
M. Wt: 332.4 g/mol
InChI Key: PJTILDBVRSEONT-UHFFFAOYSA-N
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Description

N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate is a synthetic compound that features both indole and thiophene moieties. These structures are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines.

    Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other cyclization reactions involving 1,4-diketones.

    Coupling Reaction: The indole and thiophene derivatives are coupled using a suitable base and solvent to form the desired amine.

    Oxalate Formation: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.

    Reduction: Reduction reactions could target the nitrogen atoms or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and thiophene derivatives.

    Medicine: Possible therapeutic applications due to the bioactivity of indole and thiophene-containing compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and thiophene moieties could play a role in binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-ylmethyl)-N-(thien-2-ylmethyl)amine
  • N-(1H-indol-4-ylmethyl)-N-(furan-2-ylmethyl)amine
  • N-(1H-indol-4-ylmethyl)-N-(pyridin-2-ylmethyl)amine

Uniqueness

N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate is unique due to the specific positioning of the indole and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1H-indol-4-yl)-N-(thiophen-2-ylmethyl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S.C2H2O4/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;3-1(4)2(5)6/h1-8,15-16H,9-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTILDBVRSEONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNCC3=CC=CS3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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